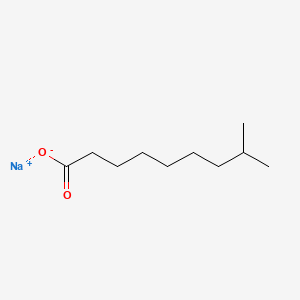
Lead tetracosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Lead tetracosanoate can be synthesized through the reaction of tetracosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the tetracosanoic acid with the lead compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C24H47COOH+PbO→Pb(C24H47COO)2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity. The use of lead(II) acetate is preferred in industrial settings due to its higher reactivity and ease of handling.
化学反应分析
Types of Reactions: Lead tetracosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and tetracosanoic acid.
Reduction: It can be reduced to lead metal and tetracosanoic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and tetracosanoic acid.
Reduction: Lead metal and tetracosanoic acid.
Substitution: Corresponding metal tetracosanoates and lead salts.
科学研究应用
Lead tetracosanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Its interactions with biological membranes are studied to understand the effects of heavy metals on cellular structures.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: It is used in the production of lubricants and as an additive in the manufacturing of plastics and rubber to enhance their properties.
作用机制
The mechanism of action of lead tetracosanoate involves its interaction with cellular membranes and proteins. The lead ion can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The long-chain fatty acid component allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
相似化合物的比较
Lead acetate: Used in similar applications but has different solubility and reactivity properties.
Lead stearate: Another lead salt of a long-chain fatty acid, used in the production of PVC and other plastics.
Lead palmitate: Similar in structure but with a shorter fatty acid chain, affecting its physical properties and applications.
Uniqueness: Lead tetracosanoate is unique due to its long-chain fatty acid component, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes makes it particularly useful in biological and medical research.
属性
CAS 编号 |
93966-38-2 |
|---|---|
分子式 |
C48H94O4Pb |
分子量 |
942 g/mol |
IUPAC 名称 |
lead(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI 键 |
VSUDDCPQHOVMHO-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


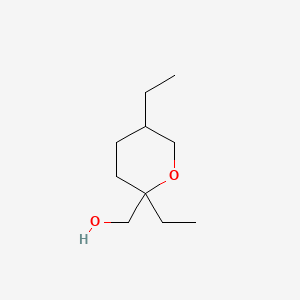

![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

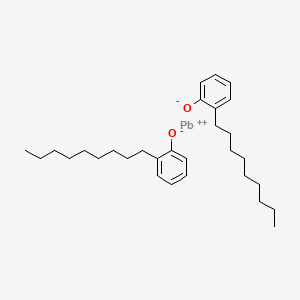
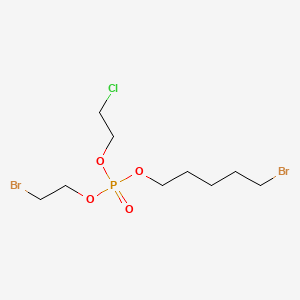
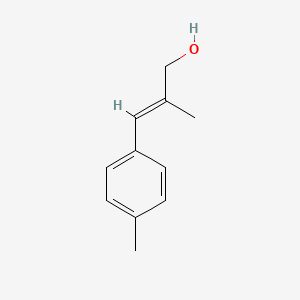

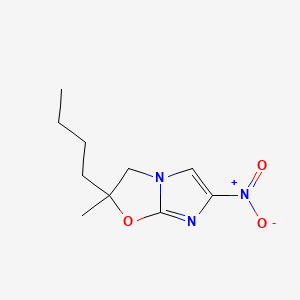
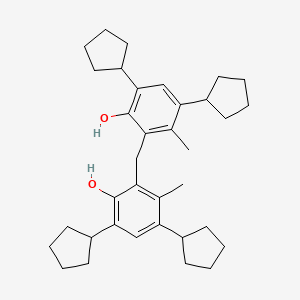
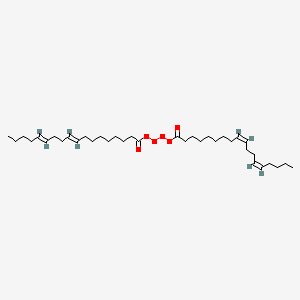
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

